molecular formula C6H4ClIO B1589992 3-Chloro-2-iodophenol CAS No. 858854-82-7

3-Chloro-2-iodophenol

Cat. No.: B1589992
CAS No.: 858854-82-7
M. Wt: 254.45 g/mol
InChI Key: CBGCAUCBOPFLFN-UHFFFAOYSA-N
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Description

3-Chloro-2-iodophenol is an organohalide compound with the molecular formula C6H4ClIO It is a derivative of phenol, where the hydrogen atoms at positions 3 and 2 on the benzene ring are replaced by chlorine and iodine atoms, respectively

Scientific Research Applications

3-Chloro-2-iodophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

3-Chloro-2-iodophenol is classified under GHS07 for safety . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2-iodophenol can be synthesized through several methods, including:

    Nucleophilic Aromatic Substitution: This involves the substitution of a halogen atom on an aromatic ring with a nucleophile.

    Halogen Exchange Reactions: Another method involves the exchange of halogen atoms on the aromatic ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic aromatic substitution reactions, where the reaction conditions are optimized for high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.

Types of Reactions:

    Substitution Reactions: this compound can undergo further substitution reactions where the chlorine or iodine atoms are replaced by other functional groups.

    Oxidation and Reduction Reactions: The phenolic group can be oxidized to form quinones, while reduction reactions can convert the halogen atoms to hydrogen atoms.

    Coupling Reactions: This compound can participate in coupling reactions such as Suzuki or Heck coupling, where it forms biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used under inert atmosphere conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted phenols.

    Oxidation Products: Quinones and other oxidized derivatives.

    Coupling Products: Biaryl compounds and other complex aromatic structures.

Mechanism of Action

The mechanism of action of 3-Chloro-2-iodophenol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary based on the structure and functional groups of the derivatives.

Comparison with Similar Compounds

    2-Chloro-3-iodophenol: Similar structure but with the positions of chlorine and iodine atoms reversed.

    4-Chloro-2-iodophenol: Chlorine atom at the 4-position instead of the 3-position.

    3-Bromo-2-iodophenol: Bromine atom instead of chlorine at the 3-position.

Uniqueness: 3-Chloro-2-iodophenol is unique due to the specific positioning of chlorine and iodine atoms, which can influence its reactivity and the types of reactions it undergoes. This positioning can also affect its physical properties, such as melting point and solubility, making it distinct from its isomers and analogs.

Properties

IUPAC Name

3-chloro-2-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGCAUCBOPFLFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00479252
Record name 3-Chloro-2-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858854-82-7
Record name 3-Chloro-2-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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